N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-methylaniline
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Overview
Description
tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: is an organic compound with the molecular formula C12H16ClNO4S It is a derivative of carbamate, featuring a tert-butyl group, a chlorosulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: Employed in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Polymer Production: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate
- Sulfonimidates
Comparison:
- tert-Butyl carbamate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions .
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate: Similar structure but with a propyl group instead of a phenyl group, affecting its reactivity and applications .
- Sulfonimidates: Contain a sulfur (VI) center and are used in different applications, such as asymmetric synthesis and polymer production .
Properties
Molecular Formula |
C12H16ClNO4S |
---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
tert-butyl N-(3-chlorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
InChI Key |
INGSMMWSZFVLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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